Moxifloxacin impurity

Chiral separation Enantiomeric purity Pharmaceutical analysis

Moxifloxacin impurity reference standards are stereochemically unique; generic fluoroquinolone standards cannot substitute. The diazabicyclo-nonane moiety at C‑7 generates distinct chiral impurities (e.g., impurity G) and degradation pathways unobserved in ciprofloxacin or levofloxacin. Authenticated standards are mandatory for ANDA submissions, ICH Q1A(R2) stability studies, and pharmacopeial compliance (USP, Ph. Eur.). Each batch includes full characterization data for immediate method validation.

Molecular Formula C20H24FN3O3
Molecular Weight 373.4 g/mol
Cat. No. B13436922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxifloxacin impurity
Molecular FormulaC20H24FN3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)O
InChIInChI=1S/C20H24FN3O3/c1-27-20-17-13(19(26)16(25)10-24(17)12-4-5-12)7-14(21)18(20)23-8-11-3-2-6-22-15(11)9-23/h7,10-12,15,22,25H,2-6,8-9H2,1H3/t11-,15+/m0/s1
InChIKeyRRWIWSNNDQRNJU-XHDPSFHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moxifloxacin Impurity Reference Standards: A Comprehensive Guide to Pharmacopeial and Synthetic Impurity Profiling for Pharmaceutical Quality Control


Moxifloxacin impurity reference standards are highly characterized chemical entities used for the identification, quantification, and control of related substances in moxifloxacin drug substances and finished dosage forms. These impurities arise from either the synthetic manufacturing process or as degradation products during storage, and their characterization and quantification are essential for ensuring compliance with pharmacopeial monographs, including the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) specifications [1]. The impurity profile encompasses chiral impurities, notably the (R,R)-isomer designated as impurity G, process-related impurities such as Impurities A through F, and nitrosamine impurities subject to stringent regulatory control under ICH Q3A/Q3B guidelines [2].

Why Moxifloxacin Impurity Reference Standards Cannot Be Interchanged with Generic Fluoroquinolone Impurities


Moxifloxacin impurities exhibit unique stereochemical and structural features that preclude substitution with generic fluoroquinolone impurity reference standards. The presence of the chiral diazabicyclo-nonane moiety at the C-7 position of the quinolone core creates stereoisomeric impurities, such as the (R,R)-isomer (impurity G), that are entirely distinct from the impurity profiles of ciprofloxacin, levofloxacin, or ofloxacin [1]. Additionally, HPLC–UV/FTICRMS impurity profiling has identified five previously unreported impurities unique to specific synthetic routes of moxifloxacin hydrochloride, demonstrating that impurity profiles vary substantially with manufacturing process conditions [2]. Even among fluoroquinolone antibiotics within the same class, the differing substitution patterns—including the 8-methoxy group critical for moxifloxacin's activity against resistant strains—generate structurally distinct degradation pathways under stress conditions; for example, forced degradation studies reveal that moxifloxacin undergoes oxidative degradation via pathways not observed in ofloxacin or norfloxacin [3].

Quantitative Evidence Guide: Moxifloxacin Impurity Reference Standards Differentiation and Performance Metrics


Chiral Impurity G Quantification: Improved HPLC Method with Baseline Resolution and Reduced Analysis Time

The chiral impurity (R,R)-isomer (impurity G) of moxifloxacin can be quantified using an optimized isocratic HPLC method that employs copper(II)-sulfate and isoleucine as chiral mobile phase additives on an achiral C18 column. This method achieves baseline resolution with a significantly reduced analysis time and lower chiral agent consumption compared to the official European Pharmacopoeia method [1].

Chiral separation Enantiomeric purity Pharmaceutical analysis

Chiral Impurity G Detection Sensitivity: LOD and LOQ Values for Trace-Level Quantification

The optimized chiral HPLC method for moxifloxacin impurity G provides validated limits of detection (LOD) and quantification (LOQ) that enable trace-level monitoring of this stereoisomeric impurity well below the Ph. Eur. specification limit of 0.15% [1].

Chiral impurity Trace analysis Method validation

Impurity A Detection in Commercial Formulations: Quantitative Threshold Exceedance Case

Analysis of commercially sourced moxifloxacin tablets using a validated RP-HPLC method revealed impurity A content of approximately 0.14% relative to the drug substance [1]. This level exceeds the ICH Q3B reporting threshold of 0.1% for impurities in drug products, thereby mandating identification and reporting in regulatory submissions [2].

Impurity profiling Stability study Quality control

Resolution of Critical Impurity Pairs: Baseline Separation Achieved (Rs,min > 1.5)

An RP-HPLC method optimized using DryLab® software and response surface methodology achieved baseline resolution of four synthesis-related moxifloxacin impurities, with the minimum resolution between the two least resolved impurity peaks averaging Rs,min > 1.5 [1]. This exceeds the ICH Q2(R1) acceptance criterion of Rs ≥ 1.5 for adequate separation [2].

RP-HPLC Method optimization Critical pair resolution

Oxidative Stress Degradation: Differential Pathway Versus In-Class Fluoroquinolones

Forced degradation studies of moxifloxacin bulk samples under oxidative conditions (hydrogen peroxide) resulted in significant degradation, producing distinct degradation products not observed under acidic, thermal, or photolytic stress conditions [1]. This oxidative sensitivity contrasts with degradation profiles reported for ciprofloxacin, which exhibits degradation primarily under photolytic rather than oxidative stress conditions under comparable ICH testing conditions [2].

Forced degradation Oxidative stress Stability-indicating method

Optimal Research and Industrial Application Scenarios for Moxifloxacin Impurity Reference Standards


ANDA Filing and Generic Drug Development: Meeting FDA/EMA Impurity Control Requirements

Moxifloxacin impurity reference standards are essential for Abbreviated New Drug Application (ANDA) submissions and generic drug development programs. Regulatory agencies including the FDA and EMA require comprehensive impurity profiling that identifies and quantifies all impurities exceeding the ICH Q3A reporting threshold of 0.1% for drug substances with a maximum daily dose >2 g/day. The quantitative evidence demonstrating impurity A detection at 0.14% in commercial formulations underscores the critical need for authenticated reference standards to establish detection limits and quantify impurity levels in stability studies [1][2].

Pharmaceutical Batch Release and Stability Testing Under ICH Guidelines

Pharmaceutical manufacturers conducting batch release testing and long-term stability studies under ICH Q1A(R2) guidelines require moxifloxacin-specific impurity reference standards to quantify process-related impurities and degradation products. The validated stability-indicating RP-LC method achieving mass balance between 99.3% and 100.1% across all stress conditions demonstrates that moxifloxacin impurity reference standards enable accurate assessment of drug substance quality throughout the product lifecycle [1].

Analytical Method Development and Validation for Chiral Purity Assessment

Quality control laboratories developing chiral HPLC methods for enantiomeric purity determination benefit from the validated method performance data for impurity G quantification. The method achieves a limit of detection (LOD) of 0.098 µg/mL and limit of quantification (LOQ) of 0.298 µg/mL, with analysis time reduced by approximately 60% relative to the European Pharmacopoeia method. These metrics support efficient, compliant method validation in accordance with ICH Q2(R1) requirements [1].

Degradation Pathway Elucidation and Forced Degradation Studies

Research and quality control laboratories investigating moxifloxacin degradation pathways under ICH Q1A(R2) stress conditions require authentic impurity reference standards to identify and quantify oxidative degradation products. The evidence that moxifloxacin undergoes significant degradation under oxidative stress conditions—producing distinct degradation products not observed with other fluoroquinolones such as ciprofloxacin—confirms that moxifloxacin-specific impurity standards are non-substitutable for accurate degradation product identification [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moxifloxacin impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.